Ethyl 6-oxo-6-(3-thienyl)hexanoate
Overview
Description
“Ethyl 6-oxo-6-(3-thienyl)hexanoate” is a chemical compound with the molecular formula C12H16O3S . It contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 Thiophene .
Molecular Structure Analysis
The molecular structure of “Ethyl 6-oxo-6-(3-thienyl)hexanoate” is characterized by a five-membered thiophene ring, an aliphatic ester group, and an aromatic ketone group . The molecule has a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 2 double bonds, and 5 aromatic bonds .
Physical And Chemical Properties Analysis
The molecular weight of “Ethyl 6-oxo-6-(3-thienyl)hexanoate” is approximately 240.32 . The predicted density is 1.128±0.06 g/cm3, and the predicted boiling point is 344.1±22.0 °C .
Scientific Research Applications
Facile Synthesis Applications
- Ethyl 6-oxo-6-(3-thienyl)hexanoate plays a role in the synthesis of biologically interesting compounds. For instance, it has been used in the facile synthesis of 5-substituted 2-furylacetates, which are important in various chemical reactions (Kawano, Ogawa, Islam, & Ueda, 1995).
Material Science and Polymer Applications
- This compound has been utilized in the chemical polymerization and copolymerization processes, leading to the creation of soluble ester-functionalized poly(3-alkylthienylene)s. These polymers have applications in material science due to their processability into uniform films (Andreani, Bizzari, Casa, & Salatelli, 1991).
Catalysis and Chemical Reactions
- Ethyl 6-oxo-6-(3-thienyl)hexanoate is involved in oligomerization reactions catalyzed by cobalt(II) complexes. This application is significant in industrial chemistry, especially in the production of α-olefins from ethylene (Bianchini et al., 2007).
Pharmaceutical Applications
- In the pharmaceutical industry, this compound has been used as a key chiral intermediate. For example, it plays a crucial role in the synthesis of certain antidepressant drugs, showcasing its importance in medicinal chemistry (Ren, Liu, Pei, & Wu, 2019).
properties
IUPAC Name |
ethyl 6-oxo-6-thiophen-3-ylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-2-15-12(14)6-4-3-5-11(13)10-7-8-16-9-10/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTMCBRGRPRAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463053 | |
Record name | ETHYL 6-OXO-6-(3-THIENYL)HEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-6-(3-thienyl)hexanoate | |
CAS RN |
333355-34-3 | |
Record name | ETHYL 6-OXO-6-(3-THIENYL)HEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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